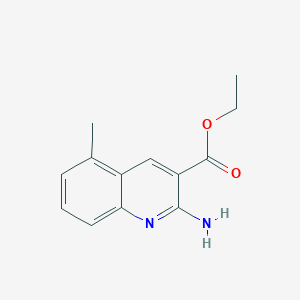
Ethyl 2-amino-5-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-methylquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethyl ester group, an amino group, and a methyl group attached to the quinoline ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-methylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method uses 2-aminoacetophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
Ethyl 2-amino-5-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroquinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
科学的研究の応用
Ethyl 2-amino-5-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its anticancer and anti-inflammatory activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-amino-5-methylquinoline-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, disrupting its function. This compound can also inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways.
類似化合物との比較
Ethyl 2-amino-5-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2-chloroquinoline-3-carboxylate: Similar in structure but contains a chloro group instead of an amino group, leading to different chemical reactivity and biological activity.
Ethyl 2,4-dimethylquinoline-3-carboxylate: Contains an additional methyl group, which can affect its steric properties and reactivity.
Quinoline-3-carboxylate derivatives: These compounds have varying substituents on the quinoline ring, leading to diverse biological activities and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
ethyl 2-amino-5-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-9-8(2)5-4-6-11(9)15-12(10)14/h4-7H,3H2,1-2H3,(H2,14,15) |
InChIキー |
KXQIRCKKLPMYPW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N=C1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















